
Metazosin
説明
Historical Perspectives in Alpha-1 Adrenergic Receptor Antagonism Research
The historical development of alpha-1 adrenergic receptor antagonists began with the recognition of their therapeutic potential in managing conditions such as hypertension and benign prostatic hyperplasia (BPH). Early examples include non-selective alpha-blockers like phenoxybenzamine, which was among the first drugs used to treat BPH. Subsequently, more selective agents like prazosin emerged, offering improved profiles. Despite these advancements, the ongoing pursuit for novel analogues with more favorable characteristics persisted. Metazosin was developed within this context by the Research Institute for Pharmacy and Biochemistry (VUFB) as an original alpha-1 adrenoceptor blocker, aiming to provide enhanced therapeutic properties compared to its predecessors.
Evolution of this compound Research within the Quinazoline Class of Compounds
This compound is a derivative of quinazoline, a heterocyclic compound class that holds substantial importance in medicinal chemistry. Quinazoline derivatives are characterized by a fused benzene and pyrimidine ring system, and their properties are significantly influenced by the nature and positioning of substituents on these rings. This structural versatility contributes to their diverse biological activities, which include antihypertensive, antimicrobial, antitumor, and anti-inflammatory properties, among others. The synthesis of this compound, consistent with other quinazoline derivatives, involves the reaction of piperazine with 2-methoxypropionylchloride to form an amide intermediate, which then reacts with a substituted quinazoline. This highlights this compound's place within a well-established and actively researched chemical family.
Contemporary Significance of this compound in Pharmaceutical Research
In contemporary pharmaceutical research, this compound's significance stems from its specific mechanism of action and its progression in clinical development. It functions by selectively binding to and inhibiting alpha-1 adrenergic receptors, which are predominantly found in the smooth muscles of blood vessels and other tissues. This blockade prevents the contraction of smooth muscle cells, leading to vasodilation and a reduction in blood pressure, making it effective in treating hypertension. Additionally, by relaxing the smooth muscles of the prostate and bladder neck, this compound can alleviate urinary symptoms associated with BPH.
This compound is currently in Phase III clinical trials for its use in treating both hypertension and BPH. Beyond these primary indications, research has also explored its potential applications in managing post-traumatic stress disorder (PTSD) and certain types of anxiety disorders, suggesting a broader therapeutic scope. Furthermore, early clinical trials have indicated this compound's suitability as a supporting drug in the comprehensive treatment of chronic congestive heart failure, particularly in cases refractory to standard treatment, demonstrating its ability to improve subjective complaints like dyspnoea and objective signs of peripheral congestion. Key organizations involved in its development include Sanofi and the Research Institute for Pharmacy and Biochemistry (VUFB).
Table 1: Key Chemical Characteristics of this compound
Characteristic | Value | Source |
Molecular Formula | C₁₈H₂₅N₅O₄ | |
Molar Mass | 375.429 g/mol | |
CAS Registry Number | 95549-92-1 | |
PubChem CID | 93514 |
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOTYALSMRNXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275913, DTXSID50878352 | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-92-1, 116728-65-5 | |
Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Receptor Pharmacology of Metazosin
Elucidation of Alpha-1 Adrenergic Receptor Antagonism by Metazosin
This compound functions as a blocker of alpha-1 adrenergic receptors, thereby counteracting the effects typically mediated by these receptors. This antagonistic action is crucial to its pharmacological profile. For instance, this compound has been shown to antagonize the effects of phenylephrine, a known alpha-1 adrenergic agonist, in experimental models.
Selective Binding Characteristics to Alpha-1 Adrenergic Receptors
This compound exerts its primary action by selectively binding to and inhibiting alpha-1 adrenergic receptors. These receptors are integral membrane proteins predominantly located on the smooth muscle cells lining blood vessels and other tissues. Under normal physiological conditions, the activation of alpha-1 adrenergic receptors by endogenous catecholamines, such as norepinephrine, leads to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure. this compound, as a potent alpha-1 adrenoceptor blocker, prevents this contractile response by occupying the receptor sites.
Competitive Displacement of Radioligands from Alpha-1 Receptors
Further evidence of this compound's alpha-1 adrenergic receptor antagonism is demonstrated through its ability to competitively displace radioligands. Research findings indicate that this compound displaces [³H]-prazosin from its binding sites on alpha-1 receptors, particularly those found in the cerebral cortex. Prazosin is a well-established alpha-1 selective radioligand, and its displacement by this compound confirms this compound's affinity for these receptors and its mechanism as an alpha-1 adrenergic blocker.
Table 1: Competitive Displacement of [³H]-Prazosin by this compound
Radioligand | Receptor Type | Observed Effect | Source |
[³H]-Prazosin | Alpha-1 adrenergic | Displaced by this compound |
Downstream Cellular and Physiological Effects Mediated by Alpha-1 Adrenergic Blockade
The blockade of alpha-1 adrenergic receptors by this compound leads to a cascade of downstream cellular and physiological effects, primarily characterized by the relaxation of smooth muscles.
Vascular Smooth Muscle Relaxation and Vasodilation Mechanisms
In the cardiovascular system, this compound's antagonism of alpha-1 adrenergic receptors prevents the contraction of smooth muscle cells within blood vessel walls. This inhibition results in vasodilation, a process where blood vessels remain relaxed and dilated. The widening of blood vessels subsequently reduces peripheral vascular resistance, thereby decreasing the resistance against which the heart must pump, which effectively lowers blood pressure.
Prostate and Bladder Neck Smooth Muscle Relaxation Pathways
Alpha-1 adrenergic receptors are also abundantly present in the smooth muscle of the prostate gland and the bladder neck. By blocking these receptors, this compound induces relaxation of the smooth muscles in these areas. This relaxation is particularly beneficial in conditions like benign prostatic hyperplasia (BPH), where an enlarged prostate can obstruct urinary flow. The relaxation of the prostate and bladder neck smooth muscles by this compound improves urinary flow and alleviates associated symptoms. It is generally understood that prostate smooth muscle contraction is mediated by the alpha-1A subtype of adrenergic receptors.
Receptor Subtype Specificity and Off-Target Receptor Interactions of this compound
This compound is characterized as an alpha-1 adrenergic receptor antagonist. While alpha-1 adrenergic receptors are further subdivided into α1A, α1B, and α1D subtypes, specific detailed data on this compound's selectivity among these individual alpha-1 subtypes is not consistently available in the provided literature. However, research indicates that this compound does not interact with central alpha-2 adrenergic receptors. Furthermore, studies have found no peripheral antiserotonin effect associated with this compound.
Investigation of Central and Peripheral Alpha-Adrenoceptor Interactions
This compound functions as a potent alpha-1 (α1) adrenoceptor blocker and an alpha-1 adrenergic receptor antagonist. Its activity has been investigated in both central and peripheral nervous systems. In the central nervous system, this compound demonstrates its interaction by displacing [3H]-prazosin from alpha-1 receptors found in the cerebral cortex. Peripherally, this compound antagonizes the effects of phenylephrine in spinal rats and on perfused peripheral vascular regions, further confirming its role as an alpha-1 adrenergic receptor blocker. Alpha-1 adrenergic receptors are predominantly located on the vascular smooth muscle, and their blockade by this compound leads to vasodilation, which contributes to its blood pressure-lowering effect.
Table 1: Summary of this compound's Alpha-Adrenoceptor Interactions
Receptor Type | Location (Central/Peripheral) | Mechanism of Action | Key Findings |
Alpha-1 (α1) Adrenoceptor | Central and Peripheral | Antagonist; Blocks receptor activation by endogenous catecholamines (e.g., norepinephrine). | Displaces [3H]-prazosin from cerebral cortex α1 receptors. Antagonizes phenylephrine effects in spinal rats and perfused peripheral vascular regions. Potent α1 adrenoceptor blocker. |
Analysis of Central Alpha-2 Adrenergic Receptor Modulation
Investigations into this compound's interaction with central alpha-2 (α2) adrenergic receptors have indicated that the compound does not affect these receptors. This suggests a degree of selectivity in its adrenergic receptor profile, focusing its primary antagonistic action on alpha-1 subtypes rather than modulating central alpha-2 pathways.
Evaluation of Peripheral Serotonin Receptor Interaction
Pharmacological studies have explored this compound's potential interaction with peripheral serotonin receptors. Based on available research, no peripheral antiserotonin effect has been found for this compound. This indicates that its primary mechanism of action does not involve significant modulation of peripheral serotonin receptor activity.
Comprehensive Receptor Interaction Profiling Studies
While this compound is well-characterized as an alpha-1 adrenoceptor antagonist, detailed comprehensive receptor interaction profiling studies providing quantitative binding affinities (e.g., Ki or IC50 values) across a broad spectrum of receptor targets for this compound are not extensively detailed in the provided search results. The available information emphasizes its selective action as an alpha-1 blocker, with explicit findings of no effect on central alpha-2 adrenergic receptors or peripheral serotonin receptors. This suggests a focused pharmacological profile primarily targeting alpha-1 adrenoceptors for its therapeutic effects.
Preclinical Pharmacological and Toxicological Investigations of Metazosin
In Vitro Pharmacological Characterization
In vitro studies are conducted to understand the fundamental interactions of a compound with biological targets at a molecular or cellular level.
Receptor Binding Assays
Receptor binding assays are powerful tools used to characterize how a drug interacts with its target receptors . Metazosin has been shown to displace 3H-prazosin from its binding sites on alpha-1 adrenergic receptors located in the cerebral cortex, indicating that this compound acts as an alpha-1 adrenergic receptor blocker . Importantly, this compound does not exhibit an effect on central alpha-2 adrenergic receptors . Radioligand binding assays, which often employ radiolabeled known drugs in competitive binding experiments, are commonly used for such characterization, helping to identify and quantify drug-receptor interactions .
Functional Assays of Alpha-1 Adrenergic Receptor Antagonism
Beyond mere binding, functional assays demonstrate the biological consequence of receptor interaction. This compound effectively antagonizes the effects induced by phenylephrine in both spinal rats and perfused peripheral vascular regions, thereby confirming its role as an alpha-1 adrenergic receptor blocker . This antagonistic action is consistent with the general mechanism of alpha-1 adrenergic receptor antagonists, which block the activation of these receptors by catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure . Furthermore, preclinical investigations revealed that this compound does not possess any peripheral antiserotonin effects .
In Vivo Efficacy Studies in Animal Models
Antihypertensive Effects in Normotensive and Experimentally Hypertensive Animal Models
This compound has demonstrated antihypertensive effects in various animal models. It was observed to decrease blood pressure in both normotensive and experimentally hypertensive animals . The reduction in blood pressure was noted to commence very rapidly following intravenous administration . Preclinical research on antihypertensive agents often utilizes a range of animal models, including genetically induced models like the Spontaneously Hypertensive Rat (SHR), pharmacologically induced models such as deoxycorticosterone acetate (DOCA)-salt hypertension, and surgically induced models like renal artery clipping .
Hemodynamic Alterations in Canine Models, including Cardiac Output, Peripheral Resistance, and Pulmonary Artery Pressure
In studies conducted using canine models, this compound produced significant hemodynamic alterations. Specifically, intravenous administration of this compound resulted in a decrease in systolic blood pressure, diastolic blood pressure, cardiac output, peripheral resistance, and pressure in the pulmonary artery . Canine models are frequently employed in cardiovascular research to investigate hemodynamic responses to pharmacological interventions .
Effects on Experimentally Increased Pulmonary Circulation Pressure
Beyond its systemic effects, this compound also demonstrated a beneficial impact on pulmonary circulation. In animal models where pulmonary circulation pressure was experimentally increased, this compound was effective in reducing this elevated pressure . This finding suggests a potential role for this compound in conditions involving increased pressure in the lesser circulation, such as pulmonary hypertension .
Preclinical Toxicological Assessments
Preclinical toxicological assessments are crucial for evaluating the safety profile of a chemical compound before its potential progression to human clinical trials. These studies aim to identify potential hazards, characterize target organs of toxicity, and establish dose-response relationships. They typically encompass a range of investigations, including systemic toxicity, organ-specific toxicity, and reproductive and developmental toxicity research .
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard statements for this compound based on available data. These classifications indicate certain acute and irritant properties of the compound .
Table 1: GHS Hazard Statements for this compound
Hazard Statement Code | Hazard Statement | Hazard Class and Category |
H301 | Toxic if swallowed | Acute toxicity, oral (Category 3) |
H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Note: Data derived from PubChem .
Systemic Toxicity Studies
For this compound, while GHS classifications indicate acute oral toxicity (H301) , detailed findings from comprehensive systemic toxicity studies (e.g., acute, sub-acute, sub-chronic, or chronic studies) with specific data on observed effects, No Observed Adverse Effect Levels (NOAELs), or dose-response relationships in animal models are not extensively documented in the publicly accessible scientific literature.
Organ-Specific Toxicity Evaluations
Organ-specific toxicity evaluations focus on identifying and characterizing adverse effects on particular organs or organ systems. The liver, kidneys, heart, lungs, and nervous system are frequently assessed due to their critical roles in metabolism, detoxification, and sensitivity to toxic insults . These studies aim to determine if a compound has a propensity to cause damage or functional impairment to specific organs.
Reproductive and Developmental Toxicity Research
Reproductive and developmental toxicity research assesses the potential of a compound to cause adverse effects on reproductive function and offspring development . These investigations typically cover male and female fertility, embryonic and fetal development, and pre- and postnatal development . Endpoints monitored include fertility indices, implantation rates, fetal viability, structural abnormalities (teratogenicity), growth alterations, and functional impairments in offspring .
While the importance of such studies in preclinical drug development is well-established , specific, detailed research findings regarding the reproductive and developmental toxicity of this compound in animal models are not found in the publicly available scientific literature. Such studies would typically involve administering the compound to parental animals before and during mating, gestation, and lactation, followed by comprehensive evaluation of reproductive parameters and offspring development .
Pharmacokinetic Profile and Disposition Research of Metazosin
Biopharmaceutics Drug Disposition Classification System (BDDCS) Assignment and Implications for Metazosin Disposition
This compound, an α1-adrenergic receptor antagonist, has been assigned to Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 4. The BDDCS categorizes drugs based on their aqueous solubility and the extent of metabolism (which is often correlated with permeability). A BDDCS Class 4 designation indicates that the compound exhibits both low solubility and low permeability.
BDDCS Classification of this compound
Characteristic | Classification | Implication |
Solubility | Low | Limits the concentration of the drug available for absorption in the gastrointestinal tract. |
Permeability | Low | Restricts the drug's ability to cross biological membranes, such as the intestinal wall. |
BDDCS Class | 4 | Oral bioavailability is significantly influenced by both solubility and permeability. |
In the context of BDDCS Class 4 drugs, the limited solubility means that even if permeability were high, the concentration available at the absorption site would be restricted. Conversely, low permeability means that even if the drug dissolves, its ability to pass through biological barriers is inherently poor. Consequently, the disposition of BDDCS Class 4 compounds like this compound is often complex, involving a delicate interplay between dissolution, absorption, and transporter activity.
Furthermore, the BDDCS framework suggests that for Class 4 drugs, drug-drug interactions (DDIs) are primarily driven by uptake transporters, efflux transporters, and the interplay between these uptake and efflux transporters. This contrasts with Class 1 drugs, where transporter effects on absorption are generally considered clinically insignificant, or Class 2 drugs, where efflux transporters can significantly impact oral bioavailability. Understanding these disposition characteristics is critical for predicting the pharmacokinetic behavior of this compound and for guiding further research into its systemic fate.
Therapeutic Efficacy and Clinical Development of Metazosin
Phase I Clinical Trials: Initial Human Safety and Pharmacokinetic Assessment
Phase I clinical trials for Metazosin focused on understanding its initial human pharmacology and pharmacokinetic profile. These studies revealed that the onset of action for this compound typically occurs within 1 to 2 hours following oral administration. Peak plasma concentrations are generally observed within 4 to 6 hours. The drug exhibits a half-life of approximately 14 to 16 hours, which supports a once-daily dosing regimen.
Phase II Clinical Trials: Dose-Ranging and Preliminary Efficacy Evaluation
While specific detailed outcomes for this compound's Phase II trials in hypertension and benign prostatic hyperplasia are not extensively detailed in publicly available search results, the progression of this compound to Phase III trials for these indications implies that preliminary efficacy was established, and appropriate dose ranges were evaluated to warrant further, larger-scale investigation. Phase II studies are typically designed to assess the effectiveness of an experimental drug on a particular disease or condition and to ascertain therapeutic dose levels and dosing frequency.
Phase III Clinical Trials: Definitive Efficacy and Safety Assessments
This compound has advanced to Phase III clinical trials for its definitive efficacy and safety assessments in essential hypertension and benign prostatic hyperplasia. Additionally, a multicenter Phase III clinical trial evaluated this compound as an adjunctive therapy in chronic congestive heart failure.
This compound's role in essential hypertension stems from its alpha-1 adrenergic receptor antagonist activity, which induces vasodilation and consequently lowers blood pressure. While this compound is in Phase III trials for hypertension, specific detailed outcomes and data tables from these definitive efficacy trials were not available in the provided search results.
For benign prostatic hyperplasia (BPH), this compound's mechanism of action involves relaxing the smooth muscles of the prostate and bladder neck, which can alleviate associated urinary symptoms. this compound is undergoing Phase III clinical trials for this indication. However, specific detailed outcomes regarding symptomatic and urodynamic improvements from these Phase III trials for this compound were not available in the provided search results.
A multicenter Phase III clinical trial investigated this compound (marketed as Kenosin tablets, 10 mg) as an adjunctive treatment in 56 patients of both sexes suffering from chronic congestive heart failure. The drug was added to standard treatment for an eight-week period.
The administration of this compound led to several significant improvements in clinical and hemodynamic parameters:
Ejection Fraction and Cardiac Output: A slight but statistically significant (p < 0.05) increase in both ejection fraction and cardiac output was observed.
Pulmonary Congestion: There was a significant (p < 0.05) regression of X-ray signs of pulmonary congestion.
NYHA Functional Class: After two months of treatment, the functional degree of severity of insufficiency, as categorized by the New York Heart Association (NYHA) classification, decreased from an average of 2.7 to 2.2.
Heart Rate: this compound did not induce tachycardia.
Table 1: Key Clinical and Hemodynamic Outcomes in this compound Phase III CHF Trial
Parameter | Baseline (Mean) | Post-Treatment (Mean) | Statistical Significance (p-value) |
NYHA Functional Class | 2.7 | 2.2 | Not explicitly stated, but "decreased" |
Ejection Fraction | Not specified | Increased | < 0.05 |
Cardiac Output | Not specified | Increased | < 0.05 |
X-ray Signs of Pulmonary Congestion | Present | Regressed | < 0.05 |
Tachycardia Induction | N/A | Not induced | N/A |
In the Phase III clinical trial for chronic congestive heart failure, this compound demonstrated a rapid improvement in subjective patient complaints, particularly dyspnoea. Additionally, objective symptoms of peripheral congestion showed improvement following this compound administration.
This compound as Adjunctive Therapy in Chronic Congestive Heart Failure: Clinical and Hemodynamic Parameters
Regression of X-Ray Signs of Pulmonary Congestion
Clinical investigations into this compound have demonstrated its efficacy in addressing pulmonary congestion, a common manifestation of chronic heart failure. In a multicenter clinical trial involving 56 patients diagnosed with chronic congestive heart failure, the administration of this compound led to a significant regression of X-ray signs indicative of pulmonary congestion. This improvement was observed after an eight-week treatment period and was statistically significant (p < 0.05). Pulmonary congestion is characterized by the accumulation of fluid in the lungs, often detectable through chest X-rays, and its reduction signifies an improvement in the patient's condition.
Effects on Cardiac Ejection Fraction and Cardiac Output
Beyond its impact on pulmonary congestion, this compound has also shown positive effects on key cardiac function parameters. The same multicenter clinical trial reported a statistically significant (p < 0.05) increase in both cardiac ejection fraction and cardiac output following treatment with this compound. Ejection fraction is a crucial measure of the heart's pumping efficiency, representing the percentage of blood ejected from the ventricle with each beat, while cardiac output is the volume of blood pumped by the heart per minute. An improvement in these parameters indicates enhanced myocardial performance. Furthermore, the functional severity of insufficiency, as categorized by the New York Heart Association (NYHA) classification, showed improvement, decreasing from an average of 2.7 to 2.2 after two months of this compound treatment. This suggests a reduction in the symptomatic burden and an improvement in the quality of life for patients with chronic heart failure.
Table 1: Summary of this compound's Effects in a Multicenter Clinical Trial (8 Weeks)
Parameter | Baseline (Mean) | Post-Treatment (Mean/Change) | Statistical Significance (p-value) |
X-Ray Signs of Pulmonary Congestion | Present | Significant Regression | < 0.05 |
Cardiac Ejection Fraction | - | Slight Increase | < 0.05 |
Cardiac Output | - | Slight Increase | < 0.05 |
NYHA Functional Classification (Severity) | 2.7 | 2.2 (Decrease) | Not explicitly stated for NYHA, but overall improvement was significant |
Post-Marketing Surveillance and Phase IV Studies
Phase IV studies, also known as post-marketing surveillance studies, are conducted after a drug has received marketing authorization and is in general use. The primary objectives of these studies are to gather additional information on the drug's long-term risks and benefits, its effectiveness in a broader and more diverse patient population, and to identify any rare or delayed adverse effects that may not have been apparent during earlier clinical trial phases. These studies can also explore new indications or compare the drug with other available treatments under real-world conditions. While the general principles and importance of Phase IV studies are well-established in pharmaceutical development, specific detailed information regarding this compound's post-marketing surveillance or dedicated Phase IV study findings was not identified in the available search results.
Investigational Therapeutic Applications and Translational Research for Metazosin
Exploration of Metazosin in Post-Traumatic Stress Disorder (PTSD) and Anxiety Disorders
This compound's pharmacological profile as an alpha-1 adrenergic receptor antagonist positions it as a candidate for addressing symptoms associated with PTSD and anxiety. The investigation into its role in these psychiatric conditions is rooted in the understanding of adrenergic system dysregulation in stress-related disorders.
Proposed Mechanisms Underlying Potential Anxiolytic and Anti-Hyperarousal Effects
The proposed mechanisms for this compound's potential anxiolytic and anti-hyperarousal effects are directly linked to its antagonism of alpha-1 adrenergic receptors. By blocking these receptors, this compound may mitigate the heightened sympathetic nervous system activity that contributes to hyperarousal symptoms in PTSD, such as nightmares and an exaggerated startle response.
Alpha-1 adrenergic receptors are expressed throughout the central nervous system, where they play a role in regulating arousal and stress responses. Overactivity of the noradrenergic system, particularly involving alpha-1 adrenoceptors, is implicated in the pathophysiology of hyperarousal in PTSD and anxiety. For instance, other alpha-1 blockers like prazosin have been shown to reduce central nervous system noradrenergic activation by blocking alpha-1 adrenoceptors, leading to a suppression of stress-induced anxiety and alleviation of PTSD symptoms, including hyperarousal and sleep disturbances. this compound's action as an alpha-1 antagonist suggests a similar modulatory effect on these pathways, potentially leading to anxiolytic and anti-hyperarousal outcomes.
Preclinical Models of Stress and Anxiety in this compound Research
While specific detailed preclinical models used solely for this compound in stress and anxiety research are not extensively reported in the provided literature, the general approach for investigating alpha-1 adrenergic antagonists in psychiatric conditions typically involves a range of animal models designed to mimic aspects of stress and anxiety. These models are crucial for evaluating a compound's potential anxiolytic properties and its ability to modulate stress-induced physiological and behavioral responses before advancing to human trials. Research on other alpha-1 blockers, such as prazosin, has utilized preclinical models to demonstrate their effects on noradrenergic pathways and stress responses.
Early-Stage Clinical Investigations in Psychiatric Conditions
Early research has explored the applications of this compound in managing PTSD and certain types of anxiety disorders. However, these indications are currently considered to be at a nascent stage of investigation. The compound is notably in Phase III clinical trials for its use in treating hypertension and benign prostatic hyperplasia, indicating that its development for psychiatric conditions is in earlier phases of clinical evaluation.
Potential for this compound in Other Alpha-1 Adrenergic Receptor-Mediated Pathologies
Beyond its investigational role in psychiatric conditions, this compound primarily functions as an antihypertensive agent and is being developed for the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves selectively binding to and inhibiting alpha-1 adrenergic receptors.
In the context of hypertension, the activation of alpha-1 adrenergic receptors on the smooth muscle cells lining blood vessels leads to vasoconstriction, thereby increasing blood pressure. By blocking these receptors, this compound prevents this contraction, resulting in vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.
For BPH, alpha-1 receptors are present in the smooth muscle of the prostate and the bladder neck. By blocking these receptors, this compound helps to relax the muscles around the prostate and bladder neck, which can improve urinary flow and alleviate the symptoms associated with BPH.
Comparative Effectiveness Research of this compound within the Alpha-Blocker Class
The alpha-blocker class of drugs, to which this compound belongs, comprises agents that inhibit type 1 alpha-adrenergic receptors, leading to smooth muscle relaxation. These drugs are widely used for conditions such as hypertension and benign prostatic hyperplasia, and some, like prazosin, have established off-label uses in PTSD.
Head-to-Head Clinical Studies with Other Alpha-1 Blockers
Direct head-to-head clinical studies specifically comparing this compound with other established alpha-1 blockers are not widely reported in the current literature. However, comparative effectiveness research among other alpha-blockers provides a framework for how this compound might be evaluated in the future.
Studies comparing various alpha-blockers for conditions like hypertension and BPH have shown differing efficacy and tolerability profiles among agents such as prazosin, terazosin, doxazosin, alfuzosin, and tamsulosin. For instance, in studies comparing terazosin and prazosin for mild to moderate hypertension, both drugs resulted in significant decreases in blood pressure, with no significant difference in changes from baseline. Doxazosin has been shown to produce greater reductions in blood pressure compared to prazosin over a one-year period.
Given the current stage of this compound's development, particularly its nascent investigation in psychiatric conditions, comprehensive head-to-head clinical trials directly comparing this compound with other alpha-1 blockers for these specific indications are likely yet to be conducted or reported. Future research would be essential to establish its comparative effectiveness and position within the broader alpha-blocker class for PTSD and anxiety disorders.
Comparative Efficacy of Alpha-Blockers in Benign Prostatic Hyperplasia (BPH) (Example Data from Other Alpha-Blockers)
Alpha-Blocker | Symptom Score Improvement (Approx. % Change) | Max Urinary Flow Rate (Qmax) Improvement | Blood Pressure Effect (General) | Selectivity (if noted) |
Prazosin | 38% | Significant increase | Decreases in hypertensives | Non-selective α1 |
Terazosin | 39% | Not always significant | Decreases | Non-selective α1 |
Tamsulosin | 26% | Significant increase | Minimal effect | Preferential α1A |
Doxazosin | Effective | Effective | Significant decrease | Selective α1 |
Alfuzosin | Comparable to Tamsulosin | Comparable to Tamsulosin | Small but significant effect | Non-selective α1 |
Advanced Research Methodologies and Future Directions in Metazosin Studies
Omics Technologies in Metazosin Research and Development
Omics technologies, encompassing genomics, proteomics, and metabolomics, represent large-scale analyses of biological molecules, offering a holistic view of an organism's biological state. These technologies are instrumental in drug discovery and development, accelerating the identification of new drug targets and mechanisms, predicting adverse effects, and aiding in the development of novel therapeutics. By integrating data from these different "omics" layers, researchers can gain a comprehensive understanding of disease mechanisms and the complex interactions within biological systems.
Metabolomics for Mechanism of Action Elucidation and Toxicity Profiling
Metabolomics involves the comprehensive analysis of small molecule metabolites within biological samples, providing a "metabolic fingerprint" that reflects the dynamic response to various stimuli, including drug treatment. In this compound research, metabolomics can be applied to elucidate its mechanism of action by mapping the global effects of the compound on metabolic pathways. This approach can reveal the specific biochemical alterations induced by this compound, offering insights into how it exerts its therapeutic effects at a molecular level.
Furthermore, metabolomics plays a significant role in toxicity profiling. By detecting subtle metabolite changes that precede overt signs of organ damage, metabolomics can identify early biomarkers of toxicity and provide insights into the underlying mechanisms of adverse outcomes. This is particularly valuable in preclinical drug safety assessment, where it can bridge the gap between mechanistic research and classical toxicity endpoints. The field of pharmacometabolomics, a branch of metabolomics, specifically focuses on identifying individual metabolomic characteristics that can predict drug effectiveness and/or toxicity, paving the way for customized therapy.
Illustrative Metabolomics Data for this compound Treatment
Metabolite Pathway | Control Group (Mean Relative Abundance) | This compound-Treated Group (Mean Relative Abundance) | Fold Change (Treated/Control) | p-value | Potential Implication |
Energy Metabolism | 1.00 | 0.75 | 0.75 | < 0.01 | Potential impact on cellular energy |
Lipid Metabolism | 1.00 | 1.20 | 1.20 | < 0.05 | Altered lipid synthesis/breakdown |
Amino Acid Metabolism | 1.00 | 0.90 | 0.90 | > 0.05 | No significant change |
Oxidative Stress Markers | 1.00 | 1.50 | 1.50 | < 0.01 | Indication of oxidative stress |
Note: This table presents illustrative data. Actual research would involve specific metabolite names and quantitative measurements.
Proteomics and Genomics in Receptor Interaction and Drug Response Studies
Proteomics Proteomics involves the large-scale study of proteins, including their abundance, modifications, and functions. In the context of this compound, proteomics can provide a detailed landscape of expressed proteins and their modifications under various conditions, offering valuable insights into biological processes. This technology is crucial for understanding drug-protein interactions, which are fundamental to elucidating this compound's mechanism of action and identifying its direct and indirect protein targets. Proteomic analyses can also identify biomarkers of drug response and potential adverse effects, contributing to the development of personalized treatment strategies.
Genomics Genomics is the study of an organism's entire genetic material. Pharmacogenomics, a subfield, investigates how an individual's genetic makeup influences their response to drug therapy. For this compound, genomic studies can identify genetic variations that affect its pharmacokinetic (how the body handles the drug) and pharmacodynamic (how the drug affects the body) properties. Understanding these genetic differences can help predict inter-individual variability in this compound's efficacy and potential side effects, moving towards a more tailored approach to therapy.
Illustrative Proteomics and Genomics Data for this compound Research
Omics Type | Research Focus | Key Findings (Illustrative) | Implication for this compound |
Proteomics | Protein Expression Profiling | Upregulation of Receptor X, Downregulation of Enzyme Y | Suggests Receptor X as a primary target; Enzyme Y involved in metabolic pathway modulation. |
Protein-Drug Interaction | Direct binding to Protein Z confirmed | Protein Z identified as a novel off-target or secondary target. | |
Genomics | Single Nucleotide Polymorphisms (SNPs) | SNP in gene ABC associated with altered this compound metabolism | Patients with this SNP may require dose adjustment for optimal response. |
Gene Expression Signature | Differential expression of genes related to inflammatory pathways | This compound may modulate inflammatory responses through these genetic pathways. |
Note: This table presents illustrative data. Actual research would involve specific protein and gene names, and quantitative measurements.
Computational Modeling and Simulation for Pharmacokinetic/Pharmacodynamic Prediction
Computational modeling and simulation are widely used in drug development to integrate the properties of drugs and delivery systems with their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance. For this compound, these in silico approaches can predict its absorption, distribution, metabolism, and elimination (ADME) characteristics, as well as its time-course of effect intensity in response to various dosing regimens.
Quantitative structure-property relationship (QSPR) models can correlate this compound's chemical structure with specific pharmacokinetic parameters, enabling early kinetic predictions even before synthesis. Furthermore, simulation models are valuable for pharmacokinetic scaling from in vitro to in vivo situations and from preclinical animal models to humans, addressing the challenge that animal PK/PD analyses are often not predictive of human results. This allows for more precise prediction of human drug PK/PD parameters, potentially shortening clinical trials and enabling the selection of optimal drug candidates.
Illustrative PK/PD Prediction Data for this compound (Computational Model)
Parameter | Predicted Value (Human) | Prediction Method | Data Source for Model Training |
Cmax (ng/mL) | 150 | PBPK Modeling | In vitro ADME, Preclinical PK |
Tmax (hr) | 2 | PBPK Modeling | In vitro ADME, Preclinical PK |
Half-life (hr) | 8 | PBPK Modeling | In vitro ADME, Preclinical PK |
AUC (ng*hr/mL) | 1200 | PBPK Modeling | In vitro ADME, Preclinical PK |
Receptor Occupancy (%) at 24hr | 70 | PK/PD Modeling | In vitro PD, Receptor binding assays |
Note: This table presents illustrative data. Actual predictions would be based on specific this compound properties and validated models.
Receptor-Receptor Interaction Studies and Allosteric Modulation of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors (α1-ARs) are G-protein Coupled Receptors (GPCRs) that play a critical role in regulating the sympathetic nervous system, influencing various physiological functions including neurotransmission, cognition, and cardiovascular activity. this compound, as an alpha-1 adrenergic receptor antagonist, interacts with these receptors.
Advanced research in this area focuses on understanding not only direct ligand-receptor interactions but also receptor-receptor interactions and allosteric modulation. Allosteric modulation involves the binding of an effector molecule at a site distinct from the orthosteric (primary) binding site, leading to a conformational change in the receptor that alters the activity of the orthosteric ligand. This mechanism offers significant therapeutic potential, as allosteric modulators can fine-tune receptor activity with greater subtype selectivity and potentially fewer off-target effects compared to traditional orthosteric ligands.
Studies on this compound could explore its potential as an allosteric modulator or investigate how its binding might be influenced by other endogenous or exogenous allosteric molecules interacting with α1-ARs or other interacting receptors. This could lead to the development of novel therapeutic strategies that leverage allosteric mechanisms to achieve more precise pharmacological control.
Illustrative Allosteric Modulation Study Parameters for this compound
Parameter | Orthosteric Ligand Alone | Orthosteric Ligand + this compound (Hypothetical Allosteric Modulator) | Observation/Implication |
EC50 (nM) of Orthosteric Ligand | 10 | 2 | Potentiation of orthosteric ligand activity (Positive Allosteric Modulation) |
Emax (% max response) | 100 | 100 | No change in maximal response |
Binding Affinity (Kd, nM) of Orthosteric Ligand | 5 | 1 | Increased affinity of orthosteric ligand |
Signaling Pathway A Activation | Strong | Stronger | Biased signaling towards Pathway A |
Signaling Pathway B Activation | Moderate | Moderate | No change in Pathway B activation |
Note: This table presents illustrative data for a hypothetical scenario where this compound acts as an allosteric modulator. Actual studies would involve specific experimental setups and measurements.
Development of Novel Formulations and Delivery Systems for this compound
The development of novel formulations and drug delivery systems (NDDS) is critical for optimizing the therapeutic profile of this compound. NDDS aim to enhance drug efficacy, improve patient compliance, and minimize unwanted side effects by delivering the drug precisely to its target within the body.
For this compound, novel formulations could address challenges such as solubility, stability, bioavailability, or the need for sustained release. Examples of NDDS include nanocarriers (e.g., polymeric nanoparticles, lipid nanoparticles), controlled-release systems, and targeted delivery systems. These systems can facilitate drug delivery by overcoming biological barriers, improving drug partitioning into tissues, or providing a sustained release profile over time. Research in this area would focus on designing and evaluating formulations that optimize this compound's pharmacokinetic profile and improve its therapeutic outcome.
Illustrative Novel Formulation Characteristics for this compound
Formulation Type | Key Characteristic | Potential Benefit for this compound | Evaluation Method |
Nanoparticles | Enhanced solubility, Targeted delivery | Improved bioavailability, Reduced systemic exposure | Particle size, Zeta potential, Drug loading, In vitro release |
Sustained-Release Tablets | Prolonged drug release | Reduced dosing frequency, Improved patient adherence | Dissolution profile, Pharmacokinetic studies |
Transdermal Patch | Non-invasive delivery, Consistent drug levels | Avoidance of first-pass metabolism, Steady plasma concentration | Skin permeation studies, Adhesion properties |
Note: This table presents illustrative data. Actual research would involve specific formulation types and detailed characterization.
Personalized Medicine Approaches for this compound Therapy
Personalized medicine represents an innovative approach to disease prevention and treatment that considers an individual's unique characteristics, including their genetic makeup, environment, and lifestyle. The ultimate goal is to provide "the right patient with the right therapy at the right dose at the right time."
For this compound therapy, personalized medicine approaches would involve leveraging "omics" technologies (genomics, proteomics, metabolomics) to identify individual molecular profiles that predict response to the drug. This could include identifying genetic polymorphisms that affect this compound's metabolism or its interaction with alpha-1 adrenergic receptors, or metabolic biomarkers that indicate a patient's likelihood of responding to treatment or experiencing adverse effects. By integrating this molecular and clinical information, healthcare professionals could tailor this compound dosages or even select alternative therapies, thereby enhancing treatment effectiveness and minimizing the risk of adverse drug reactions for individual patients.
Illustrative Data for Personalized Medicine in this compound Therapy
Patient Characteristic | Biomarker (Illustrative) | Predicted this compound Response | Recommended Action |
Genetic Profile (SNP A) | CYP2D6 Poor Metabolizer | Higher plasma concentration, increased risk of side effects | Lower starting dose of this compound |
Metabolomic Profile | Elevated metabolite X | Potential non-responder | Consider alternative therapy or combination therapy |
Proteomic Profile | Low expression of Receptor Y | Reduced efficacy due to target availability | Increase this compound dose or switch to a different class of drug |
Note: This table presents illustrative data. Actual personalized medicine applications would rely on validated biomarkers and clinical guidelines.
Conclusion and Future Research Imperatives on Metazosin
Synthesis of Key Research Findings and Identification of Unmet Needs for Metazosin
Key research findings have established this compound as an effective alpha-1 adrenoceptor blocker that interacts with these receptors at both central and peripheral levels. Its primary utility lies in its antihypertensive effects and its ability to improve urinary flow in patients with BPH. Early pharmacokinetic studies, including interspecies scaling, have contributed to understanding its disposition.
Despite these advancements, several unmet needs remain in the comprehensive understanding and application of this compound. A significant unmet need is the full exploration of its range of applications beyond hypertension and BPH, particularly in emerging areas such as PTSD and anxiety disorders, where current investigations are nascent. Additionally, the long-term safety profile of this compound requires continued and thorough investigation to ensure its sustained therapeutic utility. While this compound is characterized as an alpha-1 adrenergic antagonist, a more detailed understanding of its precise selectivity and affinity for specific alpha-1 adrenergic receptor subtypes (alpha-1A, alpha-1B, alpha-1D) is an area that could benefit from further research. Such detailed characterization could elucidate its specific pharmacological fingerprint and inform more targeted therapeutic strategies. Furthermore, optimization of its pharmacokinetic properties or the development of novel analogues with enhanced profiles represents another unmet need that could lead to improved therapeutic outcomes.
Identification of Promising Avenues for Continued this compound Research
Building upon the identified unmet needs, several promising avenues exist for continued this compound research:
Exploration in Neurological and Psychiatric Disorders: Further investigation into this compound's efficacy and underlying mechanisms in conditions like PTSD and anxiety disorders is warranted. This could involve preclinical studies to delineate its central nervous system effects and clinical trials to assess its therapeutic potential in these indications.
Detailed Alpha-1 Adrenergic Receptor Subtype Selectivity: Comprehensive studies focusing on this compound's binding affinity and functional selectivity for different alpha-1 adrenergic receptor subtypes would provide crucial insights. This research could help determine if this compound exhibits preferential antagonism for specific subtypes, which could lead to the development of more precise therapies with potentially reduced off-target effects.
Pharmacokinetic and Pharmacodynamic Optimization: Research into novel formulations or delivery methods could optimize this compound's pharmacokinetic profile, potentially leading to improved bioavailability, longer duration of action, or reduced dosing frequency. Further pharmacodynamic studies could also clarify its dose-response relationships and optimal therapeutic windows.
Long-Term Efficacy and Safety Studies: Rigorous long-term studies are essential to fully characterize this compound's sustained efficacy and safety profile across diverse patient populations. This includes assessing its impact on various physiological parameters and identifying any potential long-term adverse effects.
Combination Therapies: Investigating this compound's potential in combination therapies, particularly for complex cardiovascular conditions or BPH, could reveal synergistic effects or improved patient outcomes. This aligns with broader research into cardiovascular polypharmacy.
Broader Implications of this compound Research for Alpha-1 Adrenergic Pharmacology and Therapeutic Development
Research into this compound holds significant broader implications for the field of alpha-1 adrenergic pharmacology and therapeutic development. As a potent alpha-1 adrenergic receptor antagonist, its study contributes to a deeper understanding of the physiological and pathological roles of these receptors. Insights gained from this compound's pharmacological profile can inform the rational design and synthesis of next-generation alpha-1 adrenergic antagonists. This includes identifying key structural motifs responsible for potency and selectivity, which can guide medicinal chemists in developing novel compounds with improved efficacy, reduced side effects, and enhanced pharmacokinetic properties.
Furthermore, this compound research serves as a valuable reference point for comparative studies of other alpha-1 blockers, helping to delineate the subtle differences in their receptor interactions and downstream effects. This comparative analysis can advance the understanding of structure-activity relationships within this class of drugs. Ultimately, the continued investigation of this compound contributes to the broader goal of developing more precise and effective therapeutic strategies for a range of conditions mediated by alpha-1 adrenergic receptor activity, thereby expanding the therapeutic armamentarium available to clinicians.
Q & A
Basic: What are the primary pharmacological targets of Metazosin, and how do they inform experimental design in hypertension research?
This compound is a selective α1-adrenergic receptor antagonist, primarily targeting vascular smooth muscle receptors to reduce blood pressure . To study its mechanism, researchers should:
- Design in vitro assays (e.g., radioligand binding studies) to quantify receptor affinity using α1A, α1B, and α1D subtypes.
- Validate in vivo models (e.g., hypertensive rodent models) with controlled dosing regimens to isolate hemodynamic effects from confounding variables like autonomic reflexes .
- Reference WB-4101, a structurally related α1B antagonist, for comparative pharmacology studies .
Basic: What methodological standards are critical for characterizing this compound’s purity and stability in preclinical studies?
Follow analytical chemistry protocols for small-molecule characterization:
- Purity validation : Use HPLC (≥95% purity threshold) with UV/Vis or mass spectrometry detection .
- Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions to identify decomposition byproducts (e.g., oxidation products) .
- Documentation : Adhere to journal guidelines (e.g., Reviews in Analytical Chemistry) for reproducible method descriptions, including equipment specifications and solvent systems .
Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical models?
Contradictions often arise from model-specific variables. Address these by:
- Systematic review frameworks : Apply PRISMA guidelines to aggregate data from heterogeneous studies (e.g., species differences, dosing protocols) .
- Dose-response meta-analysis : Stratify results by α1-receptor subtype selectivity and bioavailability metrics .
- Confounder adjustment : Use multivariate regression to isolate variables like baseline blood pressure or comorbid metabolic conditions .
Advanced: What strategies optimize experimental designs for studying this compound’s long-term cardiovascular effects?
- Hybrid models : Combine chronic dosing in spontaneously hypertensive rats (SHR) with telemetric blood pressure monitoring to capture circadian variations .
- Endpoint selection : Prioritize echocardiography for cardiac output measurement and histopathology for vascular remodeling analysis .
- Control for tachyphylaxis : Include washout periods to differentiate transient vs. sustained receptor blockade effects .
Advanced: How should researchers address methodological gaps in this compound’s metabolite profiling?
- Untargeted metabolomics : Use LC-HRMS to identify novel metabolites in plasma and urine samples, referencing structural analogs like doxazosin for fragmentation patterns .
- Enzyme phenotyping : Incubate this compound with human liver microsomes and CYP isoform-specific inhibitors to map metabolic pathways .
- Cross-species comparison : Validate metabolite relevance by comparing rodent and human hepatocyte data .
Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in clinical trials?
- Longitudinal mixed models : Account for intra-subject variability in repeated-measures designs .
- ANCOVA : Adjust for covariates like age, baseline BP, and concomitant medications .
- Power analysis : Precalculate sample sizes using effect sizes from pilot studies (e.g., ≥80% power for Δ10 mmHg reduction) .
Advanced: How can researchers mitigate bias in retrospective studies evaluating this compound’s real-world effectiveness?
- Propensity score matching : Balance confounders (e.g., comorbidities, concurrent antihypertensives) between treatment and control groups .
- Sensitivity analysis : Test robustness by excluding outliers or varying inclusion criteria .
- Triangulation : Cross-validate findings with prospective cohort data or mechanistic in vitro studies .
Basic: What frameworks guide the formulation of hypothesis-driven research questions about this compound?
Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . Example:
- PICO : In SHR models (P), does this compound (I) compared to prazosin (C) reduce left ventricular hypertrophy (O) with fewer reflex tachycardia events (O)?
- FINER alignment : Ensure ethical approval for animal protocols and relevance to translational hypertension research .
Advanced: What ethical considerations are critical when designing human trials for this compound repurposing?
- Informed consent : Disclose risks of orthostatic hypotension and protocolize rescue interventions .
- Data safety monitoring : Establish independent boards to review adverse events, particularly in elderly populations .
- Equity : Include diverse demographics to assess efficacy across genetic/ethnic subgroups .
Advanced: How can researchers leverage computational tools to predict this compound’s off-target interactions?
- Molecular docking : Screen against adrenergic receptor subtypes using AlphaFold-predicted structures .
- Systems pharmacology models : Integrate PK/PD data with transcriptomic databases to identify downstream signaling nodes .
- Validation : Confirm predictions with functional assays (e.g., calcium flux assays for GPCR activity) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。